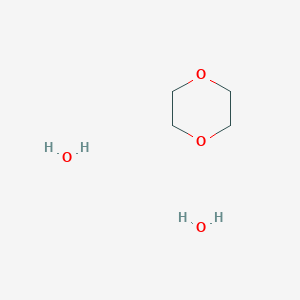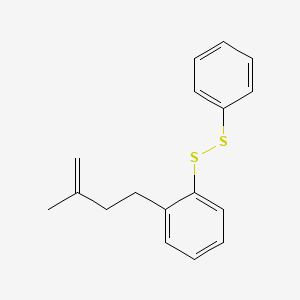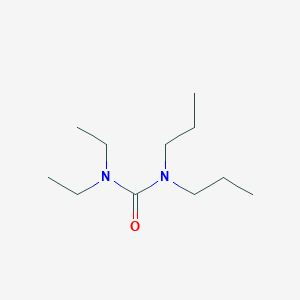![molecular formula C17H20Cl2N2O4 B14597577 Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1) CAS No. 61055-53-6](/img/structure/B14597577.png)
Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1) is a complex organic compound that combines the properties of oxalic acid and an imidazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole typically involves multiple steps. One common method includes the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . This reaction forms the imidazole ring and incorporates the dichlorophenyl and hexyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxalic acid derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
- 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Uniqueness
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole is unique due to its combination of oxalic acid and imidazole properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its specific structure also provides distinct advantages in terms of binding affinity and specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
61055-53-6 |
|---|---|
Molekularformel |
C17H20Cl2N2O4 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)hexyl]imidazole;oxalic acid |
InChI |
InChI=1S/C15H18Cl2N2.C2H2O4/c1-2-3-4-12(10-19-8-7-18-11-19)14-6-5-13(16)9-15(14)17;3-1(4)2(5)6/h5-9,11-12H,2-4,10H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
WETJTIIFTUVLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)



![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)


